Cas no 301833-79-4 (benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate)

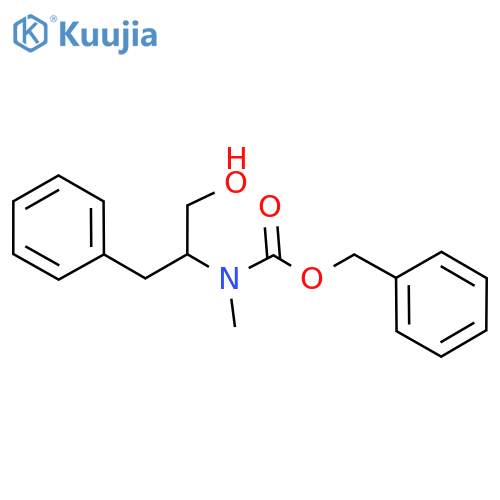

301833-79-4 structure

商品名:benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, [1-(hydroxymethyl)-2-phenylethyl]methyl-, phenylmethyl ester

- benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate

-

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290096-0.05g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-28290096-1.0g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-28290096-0.25g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-28290096-5.0g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 95.0% | 5.0g |

$1614.0 | 2025-03-19 | |

| Enamine | EN300-28290096-10.0g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-28290096-0.5g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 95.0% | 0.5g |

$535.0 | 2025-03-19 | |

| Enamine | EN300-28290096-1g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 1g |

$557.0 | 2023-09-08 | ||

| Enamine | EN300-28290096-5g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 5g |

$1614.0 | 2023-09-08 | ||

| Enamine | EN300-28290096-0.1g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-28290096-2.5g |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |

301833-79-4 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

301833-79-4 (benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量